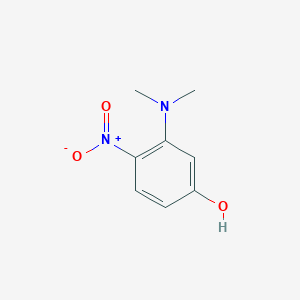

3-(Dimethylamino)-4-nitrophenol

Description

Contextualization within the Nitrophenol and Aminophenol Chemical Space

Nitrophenols and aminophenols are fundamental classes of aromatic compounds characterized by the presence of a hydroxyl group (-OH), and either a nitro group (-NO2) or an amino group (-NH2) attached to a benzene (B151609) ring. The relative positions of these functional groups significantly influence the chemical and physical properties of the molecule.

Aminophenols are versatile chemical intermediates. wikipedia.org 4-Aminophenol (B1666318), for example, is a key component in the production of analgesic and antipyretic drugs, as well as in the photographic industry. wikipedia.orgtaylorandfrancis.com The amino group, in contrast to the nitro group, is electron-donating, which also modulates the properties of the aromatic ring.

3-(Dimethylamino)-4-nitrophenol is a substituted derivative that combines features of both these classes. The dimethylamino group is a stronger electron-donating group than a simple amino group, further influencing the electronic properties of the molecule. This particular substitution pattern creates a "push-pull" system, where the electron-donating and electron-withdrawing groups can lead to interesting optical and electronic behaviors.

Historical Overview of Related Chemical Class Research

Research into nitrophenols and aminophenols has a long history, driven by their industrial importance and interesting chemical reactivity.

The synthesis of nitrophenols, often achieved through the nitration of phenol (B47542), has been a subject of study for many years, with a focus on controlling the regioselectivity of the reaction to favor the formation of specific isomers. researchgate.net

The reduction of nitrophenols to aminophenols is a classic and industrially significant transformation. bcrec.idacs.org This reaction has been extensively studied, with various reducing agents and catalytic systems being developed to improve efficiency and selectivity. bcrec.idacs.orgrsc.org For instance, the catalytic hydrogenation of p-nitrophenol to p-aminophenol has been a focus of research to optimize reaction conditions and understand the underlying kinetics. acs.org

The study of substituted derivatives like 3-(Dimethylamino)-4-nitrophenol builds upon this foundational knowledge, exploring how additional functional groups alter the established chemical and physical properties of the parent compounds.

Significance and Research Rationale for 3-(Dimethylamino)-4-nitrophenol Studies

The specific arrangement of functional groups in 3-(Dimethylamino)-4-nitrophenol makes it a target of contemporary research for several reasons:

Nonlinear Optical (NLO) Properties: Organic molecules with strong donor and acceptor groups, like 3-(Dimethylamino)-4-nitrophenol, often exhibit significant NLO properties. These materials are of interest for applications in optoelectronics and photonics. Research in this area often involves the synthesis of related compounds and the characterization of their NLO response. researchgate.netaip.org

Probes for Biological Systems: The structural motifs present in 3-(Dimethylamino)-4-nitrophenol are found in molecules designed as probes for biological systems. For instance, derivatives with similar functionalities have been investigated for their binding affinity to the serotonin (B10506) transporter, highlighting the potential for this chemical scaffold in neurochemical research. nih.gov

Intermediate for Synthesis: Substituted nitrophenols and aminophenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.net The specific reactivity of 3-(Dimethylamino)-4-nitrophenol can be exploited to build larger, more elaborate chemical structures.

Detailed Research Findings

While specific research on 3-(Dimethylamino)-4-nitrophenol is not as extensive as that for its parent compounds, studies on related molecules provide insight into its potential properties and applications. For example, research on 4-(Dimethylamino)benzaldehyde (B131446) 4-nitrophenol (B140041), a molecular adduct, has highlighted its potential for third-order nonlinear optical applications. researchgate.net Similarly, studies on 4-dimethylaminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (DMAPNP) have demonstrated its good optical transmittance and negative photoconductive nature, making it suitable for NLO applications and potential use in UV and IR detectors. aip.orgaip.org

The synthesis of analogs and related structures often involves multi-step procedures, including Grignard reactions, Suzuki couplings, and various functional group transformations. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Aminophenol | C₆H₇NO | 109.13 | White or reddish-yellow crystals or light brown powder. nih.gov |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | White to light yellow crystalline solid. nih.gov |

| 3-Methyl-4-nitrophenol (B363926) | C₇H₇NO₃ | 153.13 | Not specified in detail, but used as an intermediate. researchgate.net |

| 3,5-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 | Data not available. nih.gov |

| 1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea | C₁₅H₁₆N₄O₂S | 316.38 | Data not available. uni.lu |

Table 2: Research Applications of Related Compounds

| Compound Class/Specific Compound | Research Area | Key Findings/Applications |

| Nitrophenols | Environmental Science, Organic Synthesis | Used in manufacturing of various chemicals; subject of studies on photodegradation and atmospheric chemistry. mdpi.com |

| Aminophenols | Pharmaceutical Synthesis, Photography | Key intermediates for drugs like paracetamol; used as developers in black-and-white film. wikipedia.orgtaylorandfrancis.com |

| 4-(Dimethylamino)benzaldehyde 4-nitrophenol | Materials Science (NLO) | Synthesized as a hydrogen-bonded adduct with potential for third-order nonlinear optical applications. researchgate.net |

| 4-Dimethylaminopyridinium 4-nitrophenolate 4-nitrophenol (DMAPNP) | Materials Science (NLO) | Exhibits good optical transmittance and negative photoconductivity, suitable for NLO and detector applications. aip.orgaip.org |

| Citalopram Analogues (containing related moieties) | Medicinal Chemistry | Investigated as probes for the serotonin transporter. nih.gov |

Structure

3D Structure

Properties

CAS No. |

14703-80-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3-(dimethylamino)-4-nitrophenol |

InChI |

InChI=1S/C8H10N2O3/c1-9(2)8-5-6(11)3-4-7(8)10(12)13/h3-5,11H,1-2H3 |

InChI Key |

ILXXMRNOCMXPAC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Dimethylamino 4 Nitrophenol

Established Synthetic Pathways for 3-(Dimethylamino)-4-nitrophenol

Traditional synthesis of 3-(Dimethylamino)-4-nitrophenol relies on well-documented organic reactions, often involving the sequential introduction of functional groups onto a phenolic precursor.

Nitration of Substituted Phenols Precursors

The direct nitration of 3-(Dimethylamino)phenol is a primary route to obtain 3-(Dimethylamino)-4-nitrophenol. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both activating and ortho, para-directing. In the case of 3-(Dimethylamino)phenol, the position para to the hydroxyl group (position 4) is also ortho to the dimethylamino group, making it highly activated and the principal site for electrophilic substitution.

Nitration of phenolic compounds is typically achieved using nitrating agents like nitric acid, often in the presence of sulfuric acid. learncbse.in However, the use of concentrated acids can lead to over-nitration and oxidation by-products. acs.org Milder and more selective nitration methods have been developed. For instance, using dilute nitric acid in a two-phase system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) allows for highly selective mononitration under mild conditions. acs.orgacs.orgresearchgate.net Other systems for regioselective nitration include using metal nitrates with a catalyst such as p-toluenesulfonic acid or zirconyl nitrate (B79036). researchgate.net Another approach involves using ammonium (B1175870) nitrate (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) for regioselective nitration of phenols. dergipark.org.tr

The synthesis of the precursor, 3-(Dimethylamino)phenol, can be accomplished through methods such as the reaction of m-aminophenol with the highly toxic dimethyl sulfate or, more safely, by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610) at elevated temperatures in an autoclave. chemicalbook.compatsnap.comgoogle.com

Amination Strategies for Nitrophenol Derivatives

An alternative approach involves introducing the dimethylamino group onto a pre-existing nitrophenol derivative. This strategy is less common for this specific isomer due to the challenge of selectively introducing an amine at the C-3 position of 4-nitrophenol (B140041). Direct amination of nitrophenols is not a straightforward reaction.

However, related transformations can be considered. For example, the synthesis of 4-(dimethylamino)phenol (B184034) has been achieved by the reductive amination of 4-aminophenol (B1666318) hydrochloride using formaldehyde (B43269) and sodium borohydride (B1222165). thno.org While not a direct route to the target compound, this illustrates a method for creating the dimethylamino group on a phenol (B47542) ring.

Multi-step Reaction Sequences for Selective Functionalization

Multi-step synthesis provides a highly controlled, albeit longer, pathway to specific isomers by carefully choosing the order of reactions based on the directing effects of the substituents. libretexts.org A plausible multi-step sequence for a related compound, 4-amino-3-nitrophenol (B127093), starts with p-aminophenol. The process involves three main steps:

Acetylation: The amino group of p-aminophenol is protected by reacting it with acetic anhydride. This forms 4-acetamidophenol. The hydroxyl group may also be acetylated. google.com

Nitration: The acetylated compound is then nitrated. The acetamido group directs the incoming nitro group to the ortho position (C-3). This step yields 4-acetoxy-2-acetamino nitrobenzene. google.com

Hydrolysis: The final step involves the removal of the acetyl protecting groups, typically by hydrolysis with a base like sodium hydroxide, to yield the final product, 4-amino-3-nitrophenol. google.com

To achieve 3-(Dimethylamino)-4-nitrophenol, a similar sequence could be envisioned starting from a different precursor or by adding a methylation step after hydrolysis to convert the amino group to a dimethylamino group. The logic of using protecting groups and controlling the order of substitution is a cornerstone of synthesizing highly substituted aromatic compounds. libretexts.org

Novel Approaches in 3-(Dimethylamino)-4-nitrophenol Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the use of advanced catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Routes and Reaction Optimization

Catalysis plays a crucial role in improving the selectivity and efficiency of nitration reactions. Phase-transfer catalysts have been shown to enable the use of dilute nitric acid, making the process milder and more selective. acs.orgacs.orgresearchgate.net

| Catalyst/Reagent System | Key Advantage | Reference |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) / Dilute HNO₃ | High selectivity for mononitration in a two-phase system. | acs.org |

| Zirconyl Nitrate | Efficient nitration at room temperature with high regioselectivity. | researchgate.net |

| NH₄NO₃ / KHSO₄ | Good to excellent yields for regioselective ortho-nitration. | dergipark.org.tr |

| NaNO₂ / Wet SiO₂ / Oxalic Acid | Mild, heterogeneous system using inexpensive and available reagents. | researchgate.net |

These catalytic methods, while demonstrated on various phenols, provide a framework for optimizing the synthesis of 3-(Dimethylamino)-4-nitrophenol by potentially increasing yield and regioselectivity while minimizing harsh reaction conditions.

Green Chemistry Principles in 3-(Dimethylamino)-4-nitrophenol Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For nitrophenol synthesis, this involves using less hazardous reagents, developing reusable catalysts, and minimizing waste.

The synthesis of catalysts using green methods is a significant area of research. For example, nanoparticles made using plant extracts or other biocompatible materials have been developed as effective catalysts for the reduction of nitrophenols. nih.govtandfonline.comsciepublish.comnih.gov While focused on reduction, these green catalysts serve as a model for creating environmentally friendly catalysts for synthesis. For instance, nano-sized nickel catalysts supported on natural aragonite have been used for p-nitrophenol reduction. tandfonline.com Gold nanoparticles synthesized using aspartame (B1666099) or plant tannins also show high catalytic activity. nih.govnih.gov The development of such recyclable, solid-supported catalysts for the nitration or amination steps would represent a significant green advancement in the synthesis of 3-(Dimethylamino)-4-nitrophenol.

| Catalyst | Green Principle | Application | Reference |

|---|---|---|---|

| Gold nanoparticles (from plant tannins) on γ-Al₂O₃ | Use of renewable feedstocks, reusable catalyst. | Reduction of 4-nitrophenol. | nih.gov |

| Nano-nickel on aragonite (Mollusca shells) | Use of natural, waste, or abundant support materials. | Reduction of p-nitrophenol. | tandfonline.com |

| Gold nanoparticles (from aspartame) | Environmentally benign reducing/stabilizing agent. | Reduction of p-nitrophenol. | nih.gov |

| Polydopamine-supported metal nanoparticles | Biocompatible support, high recyclability. | Reduction of 2-, 3-, and 4-nitrophenol. | mdpi.com |

By adapting these principles—such as using water as a solvent, employing catalysts derived from renewable sources, and designing recyclable catalytic systems—future synthetic routes to 3-(Dimethylamino)-4-nitrophenol can be made more sustainable.

High-Yield and High-Purity Synthesis Techniques

The efficient synthesis of 3-(Dimethylamino)-4-nitrophenol is typically achieved through a two-step process commencing with the synthesis of its precursor, 3-(Dimethylamino)phenol, followed by a regioselective nitration.

A common industrial method for preparing 3-(Dimethylamino)phenol involves the reaction of resorcinol with an aqueous solution of dimethylamine under elevated temperature and pressure. patsnap.comgoogle.com This process has been optimized to produce high-purity 3-(Dimethylamino)phenol. Purification of the crude product often involves treatment with an alkaline solution, extraction with a solvent like toluene (B28343) to remove by-products, followed by neutralization and vacuum distillation. patsnap.comgoogle.com This method avoids the use of highly toxic reagents such as dimethyl sulfate, which was used in older, traditional syntheses. patsnap.com

The subsequent step is the nitration of the synthesized 3-(Dimethylamino)phenol. This is an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both strongly activating and ortho-, para-directing. The position para to the dimethylamino group and ortho to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the primary site for nitration. The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid, under controlled temperature conditions to prevent over-nitration and side reactions. learncbse.in

To achieve high purity, the final product, 3-(Dimethylamino)-4-nitrophenol, can be subjected to purification techniques such as recrystallization from a suitable solvent or sublimation. nih.gov The purity of the final compound can be rigorously assessed using analytical methods like High-Performance Liquid Chromatography (HPLC). google.com

Table 1: Synthesis and Purification of 3-(Dimethylamino)-4-nitrophenol and its Precursor

| Step | Reactants | Reagents/Conditions | Product | Purification Method |

|---|---|---|---|---|

| 1. Precursor Synthesis | Resorcinol, Dimethylamine | High temperature (160–210 °C) and pressure patsnap.comgoogle.com | 3-(Dimethylamino)phenol | Toluene extraction, neutralization, vacuum distillation patsnap.com |

| 2. Nitration | 3-(Dimethylamino)phenol | Nitric acid, Sulfuric acid (catalyst), controlled temperature | 3-(Dimethylamino)-4-nitrophenol | Recrystallization, Sublimation nih.gov |

Chemical Derivatization and Functional Group Interconversions on the 3-(Dimethylamino)-4-nitrophenol Scaffold

The presence of three distinct functional moieties—a nitro group, a phenolic hydroxyl group, and a dimethylamino group—on the benzene (B151609) ring makes 3-(Dimethylamino)-4-nitrophenol a versatile platform for a wide range of chemical transformations.

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is readily transformed, with its reduction to an amino group being one of the most significant reactions. This conversion yields 4-amino-3-(dimethylamino)phenol, a valuable diamino-substituted phenol. The reduction is commonly achieved using catalytic hydrogenation or chemical reducing agents.

Table 2: Catalytic Reduction of Nitroarenes

| Catalyst System | Reducing Agent | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| BiPO₄/g-C₃N₄ | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | nih.gov |

| Pd@NiₓB–SiO₂/RGO | H₂ (via spillover) | 4-Nitrophenol | 4-Aminophenol | rsc.org |

| Copper Nanoparticles | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | longdom.org |

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be easily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, leading to the formation of ethers and esters.

For instance, the reaction of a substituted dimethylaminophenol with sodium hydride (NaH) to form the sodium phenoxide, followed by the addition of an alkyl halide or another electrophilic species, results in the formation of an ether linkage. thno.org Similarly, the hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. A specific example is the reaction of 3-dimethylaminophenol (B24353) with N-dimethylcarbamoyl chloride to produce 3-dimethylaminophenyl dimethylcarbamate, a carbamate (B1207046) ester. google.com These reactions demonstrate the utility of the hydroxyl group as a handle for further molecular elaboration.

Modifications of the Dimethylamino Moiety

While the dimethylamino group is generally stable, modern synthetic methods have enabled its transformation. This group is highly valuable in directing aromatic functionalizations. nih.gov A significant recent development is the nickel-catalyzed C-N borylation of aryl-dimethylamines. nih.gov This reaction converts the C-N bond into a C-B bond, specifically forming a boronic ester. The resulting borylated compound can then participate in a vast array of subsequent reactions, such as Suzuki cross-coupling, effectively replacing the dimethylamino group with other functional moieties. This methodology makes the dimethylamino group a transformable directing group, enhancing the synthetic utility of the scaffold. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The aromatic ring of 3-(Dimethylamino)-4-nitrophenol is highly substituted with groups of competing electronic effects. The dimethylamino and hydroxyl groups are potent activating, ortho-, para-directing groups, while the nitro group is a strong deactivating, meta-directing group. masterorganicchemistry.comstackexchange.com The remaining unsubstituted positions (C2, C5, and C6) are all influenced by these groups.

Position 2: Ortho to both the -N(CH₃)₂ and -OH groups.

Position 5: Ortho to the -NO₂ group and meta to both -N(CH₃)₂ and -OH.

Position 6: Ortho to the -OH group and meta to the -N(CH₃)₂ group. Further electrophilic substitution is challenging to predict due to these competing influences. The strong activating character of the hydroxyl and dimethylamino groups may overcome the deactivating effect of the nitro group, but controlling the regioselectivity would require carefully optimized reaction conditions. wikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.commasterorganicchemistry.com The nitro group strongly activates the positions ortho and para to it for NAS. libretexts.org In 3-(Dimethylamino)-4-nitrophenol, the positions ortho to the nitro group are C3 and C5. While position C3 is occupied by the dimethylamino group (not a typical leaving group), and C5 is occupied by a hydrogen atom, the principle of NAS is highly relevant. If a good leaving group (like a halide) were present at the C3 or C5 position, it would be readily displaced by a nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. youtube.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Dimethylamino)-4-nitrophenol |

| 3-(Dimethylamino)phenol |

| 4-amino-3-(dimethylamino)phenol |

| 4-nitrophenol |

| BiPO₄/g-C₃N₄ |

| Dimethylamine |

| Dimethyl sulfate |

| N-dimethylcarbamoyl chloride |

| Nitric acid |

| Pd@NiₓB–SiO₂/RGO |

| Resorcinol |

| Sodium borohydride |

| Sodium hydride |

| Sulfuric acid |

| Toluene |

Spectroscopic Characterization and Structural Elucidation of 3 Dimethylamino 4 Nitrophenol

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for 3-(Dimethylamino)-4-nitrophenol, which would provide definitive assignments for its functional groups, are not available in the reviewed literature. spectroscopyonline.comresearchgate.netnsf.govresearchgate.net Such analyses would typically identify characteristic vibrational modes including:

O-H stretching of the phenolic group.

N-O symmetric and asymmetric stretching of the nitro group.

C-N stretching of the dimethylamino group.

Aromatic C-H and C=C stretching and bending modes.

Without experimental spectra, a data table of vibrational frequencies and their assignments for 3-(Dimethylamino)-4-nitrophenol cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectral data for 3-(Dimethylamino)-4-nitrophenol, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been found in the surveyed scientific databases. biosynth.comrsc.orghmdb.cahmdb.carsc.org A complete structural confirmation via NMR would require the assignment of signals for each unique proton and carbon atom in the molecule, including the aromatic protons, the N-methyl protons of the dimethylamino group, and the carbons of the benzene (B151609) ring. Due to the absence of this data, a table of NMR assignments cannot be provided.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

An experimental mass spectrum for 3-(Dimethylamino)-4-nitrophenol, which would confirm its molecular weight and detail its specific fragmentation pattern under ionization, is not available in the reviewed sources. hmdb.canist.govmassbank.euspectrabase.com Analysis of a mass spectrum would typically identify the molecular ion peak (M⁺) and major fragment ions. Expected fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), a methyl group (CH₃) from the dimethylamino substituent, or other characteristic cleavages of the aromatic system. nih.gov Without the actual spectrum, a table of fragmentation data cannot be created.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

No published single-crystal X-ray diffraction (SXRD) studies for 3-(Dimethylamino)-4-nitrophenol were located during the search. nih.govuni.luyoutube.comirphouse.com Such studies are essential for definitively determining the solid-state structure of a compound.

Without SXRD data, crucial information regarding the precise bond lengths, bond angles, and torsion angles of the 3-(Dimethylamino)-4-nitrophenol molecule in the crystalline state remains unknown.

A detailed analysis of the hydrogen-bonding network and other intermolecular interactions, such as π-π stacking, is contingent on crystallographic data. nih.govspectrabase.com It would be expected that the phenolic hydroxyl group and the oxygen atoms of the nitro group would participate in intermolecular hydrogen bonding, but the specific geometry and network pattern cannot be described without experimental results.

The fundamental crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic) and the space group, have not been determined for 3-(Dimethylamino)-4-nitrophenol. rsc.orgnih.gov This information is foundational for any detailed crystallographic report.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic and optical properties of 3-(Dimethylamino)-4-nitrophenol are primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule and its potential for light emission, which are crucial for its applications.

Electronic Transitions and Chromophoric Behavior

The UV-Visible absorption spectrum of 3-(Dimethylamino)-4-nitrophenol is dictated by the presence of its key functional groups, which act as chromophores—parts of the molecule responsible for its color. The benzene ring, the nitro group (-NO2), and the dimethylamino group (-N(CH3)2) all contribute to the absorption of light. The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group, conjugated through the aromatic ring, is particularly significant. This "push-pull" system leads to intramolecular charge transfer (ICT) transitions, which are characteristic of such donor-acceptor molecules. researchgate.net

These ICT transitions typically result in strong absorption bands in the UV-Visible region. For comparison, a related compound, 4-nitrophenol (B140041), exhibits an absorption maximum (λ_max) around 317-320 nm. uni.luresearchgate.net In alkaline solutions, deprotonation of the phenolic hydroxyl group leads to the formation of the 4-nitrophenolate (B89219) ion, causing a bathochromic (red) shift of the absorption maximum to around 400 nm. uni.luresearchgate.net For 3-nitrophenol (B1666305), a second absorption maximum is observed at 340 nm, with the absorption band extending into the visible region up to 450 nm, resulting in a pale yellow color. docbrown.info

The chromophoric behavior of 3-(Dimethylamino)-4-nitrophenol is also influenced by the solvent environment. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common phenomenon in donor-acceptor molecules. More polar solvents can stabilize the charge-separated excited state to a greater extent than the ground state, leading to a red shift in the absorption maximum.

Optical Transparency and Cut-off Wavelength Characterization

The optical transparency of a material is the range of wavelengths through which it does not significantly absorb light. The lower limit of this transparency window in the ultraviolet region is known as the UV cut-off wavelength. This is a critical parameter for materials intended for optical applications, such as nonlinear optical (NLO) crystals, as it determines the operational range of the material. scirp.org

The UV cut-off wavelength is determined from the UV-Visible absorption spectrum and corresponds to the wavelength at which the absorbance starts to increase sharply. For a crystal of L-phenylalanine-4-nitrophenol, the cut-off wavelength has been reported to be 320 nm. scirp.org Similarly, for single crystals of dimethyl amino pyridinium (B92312) 4-nitrophenolate 4-nitrophenol (DMAPNP), the optical transparency window extends from 420 nm to 1400 nm, indicating a cut-off in the violet-blue region of the visible spectrum. researchgate.net

For 3-(Dimethylamino)-4-nitrophenol, the cut-off wavelength would be located at the onset of its strong intramolecular charge transfer absorption band. Given the expected red-shifted absorption due to the dimethylamino group, the cut-off wavelength is likely to be in the longer wavelength region of the UV or even in the visible part of the spectrum. This would imply that the material would be colored and its transparency in the blue-violet region would be limited. The exact value of the cut-off wavelength is crucial for assessing its suitability for specific NLO applications, where transparency at the fundamental and second-harmonic wavelengths is required.

Table 1: Spectroscopic Properties of 3-(Dimethylamino)-4-nitrophenol and Related Compounds

| Compound | Absorption Maxima (λ_max) | Optical Cut-off Wavelength | Reference |

| 4-Nitrophenol | ~317-320 nm | - | uni.luresearchgate.net |

| 4-Nitrophenolate ion | ~400 nm | - | uni.luresearchgate.net |

| 3-Nitrophenol | 340 nm | - | docbrown.info |

| 4-Amino-3-nitrophenol (B127093) | 231.6 nm, 453 nm | - | europa.eu |

| L-Phenylalanine-4-nitrophenol | - | 320 nm | scirp.org |

| Dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol | - | ~420 nm | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 3 Dimethylamino 4 Nitrophenol

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 3-(Dimethylamino)-4-nitrophenol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools.

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of nitrophenols due to its high resolution and sensitivity. tandfonline.com Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of these compounds. tandfonline.com

Methodologies often utilize a C18 column for separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. tandfonline.comchromatographyonline.com For instance, an isocratic elution with a mobile phase of methanol and a citrate (B86180) buffer has been successfully used for the separation of similar compounds. nih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. chromatographyonline.com

Various detectors can be coupled with HPLC for the detection of 3-(Dimethylamino)-4-nitrophenol. UV-Vis detectors are commonly used, as nitrophenols exhibit strong absorption in the UV-Vis region. tandfonline.comnih.gov The detection wavelength can be optimized for maximum sensitivity. nih.gov

Electrochemical detection (ED) offers a highly sensitive and selective alternative for the analysis of electroactive compounds like nitrophenols. nih.gov This method can provide lower detection limits compared to UV detection, often in the parts-per-billion (ppb) range. nih.gov The analysis of nitropesticides and their metabolites, including 4-nitrophenol (B140041) and 3-methyl-4-nitrophenol (B363926), by HPLC with electrochemical detection has demonstrated high recovery efficiencies and low relative standard deviations. nih.gov

A study on the determination of 4-amino-3-nitrophenol (B127093), a structural isomer, using HPLC with a Photo Diode Array (PDA) detector demonstrated good linearity and selectivity, proving the method's accuracy and reliability for this class of compounds. pom.go.id

Table 1: HPLC Methods for Nitrophenol Analysis

| Compound | Column | Mobile Phase | Detector | Detection Limit | Reference |

|---|---|---|---|---|---|

| Nitrophenol Isomers | Reverse-phase | 40% aqueous acetonitrile | UV photodiode array | 150 µg/L (0.3 µg/L with pre-extraction) | tandfonline.com |

| 4-Nitrophenol and metabolites | C18 | Methanol-0.01 M citrate buffer (pH 6.2) with 0.03 M TBAB | UV-Vis (290 nm) | 2.5 µM (LOQ) | nih.gov |

| Nitropesticides and metabolites | Not specified | Not specified | Electrochemical | 0.05 - 0.14 ppb | nih.gov |

| 4-Amino-3-nitrophenol | Octadecylsilane (C18) | Acetonitrile and 0.05 M acetic buffer pH 5.9 (20:80) | Photo Diode Array (PDA) | 0.07% (LOQ) | pom.go.id |

Gas chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. researchgate.net However, the direct analysis of nitrophenols by GC can be challenging due to their polarity and potential for interaction with the GC column. researchgate.net To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and less polar form, thereby improving chromatographic performance and sensitivity. tandfonline.comnemi.gov

Common derivatization strategies for phenols include methylation and silylation. nih.govsigmaaldrich.com For instance, trimethylsilyldiazomethane (B103560) can be used to methylate nitrophenols, resulting in sharper peaks and a significantly lower detection limit. nih.gov The derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives is also a widely used approach. sigmaaldrich.com The resulting derivatives are more amenable to GC analysis. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions, such as temperature and time, are crucial for achieving complete derivatization and accurate quantification. sigmaaldrich.com Following derivatization, the analysis is typically performed on a capillary column, and detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (MS). nemi.govnih.gov

It's important to note that some derivatized phenols may co-elute, in which case the use of a different GC column or analysis in the underivatized form might be necessary. nemi.gov

Spectrophotometric and Spectroscopic Methods for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of nitrophenols. nih.gov This technique is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. docbrown.info

The absorption spectrum of a nitrophenol is influenced by the pH of the solution. acs.orgresearchgate.net For example, under acidic conditions, p-nitrophenol exhibits an absorption maximum around 317 nm, while under alkaline conditions, the peak shifts to approximately 400 nm due to the formation of the nitrophenolate ion. nih.gov 3-nitrophenol (B1666305) shows a primary absorption maximum at 275 nm and a secondary maximum at 340 nm, with the absorption band extending into the visible region, giving it a pale yellow color. docbrown.info The presence of the nitro group extends the conjugated pi electron system of the benzene (B151609) ring, leading to absorption at longer wavelengths compared to phenol (B47542). docbrown.info

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 2: UV-Visible Absorption Maxima for Nitrophenols

| Compound | Condition | λmax (nm) | Reference |

|---|---|---|---|

| p-Nitrophenol | Acidic | 317 | nih.gov |

| p-Nitrophenol | Alkaline | 400 | nih.gov |

| 3-Nitrophenol | Not specified | 275, 340 | docbrown.info |

Electrochemical Sensing Approaches and Sensor Development

Electrochemical sensors offer a promising platform for the rapid, sensitive, and selective detection of nitrophenols. frontiersin.orgrsc.org These methods are based on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. acs.org The development of novel electrode materials is a key area of research to enhance the sensitivity and selectivity of these sensors. rsc.org

Various materials have been explored for modifying electrodes, including glassy carbon electrodes, gold nanoparticles, and mesoporous carbon. frontiersin.orgrsc.org For instance, a glassy carbon electrode modified with a cyclodextrin-decorated gold nanoparticle-mesoporous carbon hybrid has been shown to be effective for the detection of p-nitrophenol. rsc.org The synergistic effect of the high catalytic activity of gold nanoparticles and the recognition properties of cyclodextrin (B1172386) enhances the sensor's performance. rsc.org

Differential pulse voltammetry (DPV) and linear sweep voltammetry (LSV) are common electrochemical techniques used for quantification. rsc.orgacs.org These methods typically exhibit a linear relationship between the peak current and the concentration of the analyte over a certain range. frontiersin.org The limit of detection (LOD) for these sensors can be very low, often in the nanomolar (nM) to micromolar (µM) range. acs.orgbohrium.com

Table 3: Performance of Electrochemical Sensors for Nitrophenol Detection

| Electrode Modification | Analyte | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Cyclodextrin-decorated gold nanoparticle-mesoporous carbon/GCE | p-Nitrophenol | 0.1–10 µM and 10–350 µM | 3.63 µg/mL | rsc.org |

| Vertically-ordered mesoporous silica-nanochannel film/p-GCE | p-Nitrophenol | 10 nM–1 µM and 1–30 µM | Not specified | frontiersin.org |

| SrTiO3/Ag/rGO/SPCE | 4-Nitrophenol | 0.1–1000 µM | 0.03 µM | acs.org |

| NiO nanoparticles/α-cyclodextrin functionalized reduced graphene oxide/GCE | p-Nitrophenol | 1-5 µM | 0.26 nM | bohrium.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples. nih.gov For the analysis of 3-(Dimethylamino)-4-nitrophenol, the most relevant hyphenated techniques are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chromatographytoday.com

LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wln.nl This technique allows for the determination of the molecular weight and structural information of the analyte, providing a high degree of confidence in its identification. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is particularly useful for the analysis of complex matrices. nih.govresearchgate.net

GC-MS is another widely used hyphenated technique that couples gas chromatography with mass spectrometry. nih.govcopernicus.org It is highly effective for the analysis of volatile and thermally stable compounds, or those that can be derivatized to become so. nih.govnih.gov The mass spectrometer provides detailed structural information, aiding in the unambiguous identification of the analyte. youtube.com The combination of an acid-base extraction, in situ derivatization, and GC-MS analysis has been shown to be a simple, efficient, and reliable method for the isolation and identification of nitrophenols. nih.gov

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity)

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. springernature.com Key performance characteristics that are evaluated during method validation include sensitivity, selectivity, accuracy, precision, and linearity. springernature.comnih.gov

Sensitivity refers to a method's ability to discriminate between small differences in analyte concentration. libretexts.org It is often characterized by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Selectivity is the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. iupac.org High selectivity is crucial for accurate quantification, especially in complex matrices. researchgate.net Chromatographic methods achieve selectivity through the differential partitioning of analytes between the stationary and mobile phases, while mass spectrometry provides high selectivity based on the mass-to-charge ratio of the ions. labster.com

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. nih.govPrecision describes the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). pom.go.idLinearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pom.go.id

For example, a validated HPLC method for 4-amino-3-nitrophenol showed good linearity with a correlation coefficient of 1.0, and precision data with RSD values below 2%. pom.go.id The recovery for this method was in the range of 99.06-101.05%. pom.go.id Similarly, a GC-MS method for 2,4-dinitrophenol (B41442) demonstrated linearity with an R² higher than 0.998 and intra- and inter-assay imprecision lower than 10.7%. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Dimethylamino 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. By employing functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) with a suitable basis set such as 6-311++G(d,p), researchers can calculate key structural parameters.

For 3-(Dimethylamino)-4-nitrophenol, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. It is expected that the benzene (B151609) ring would be largely planar. The introduction of substituents, particularly the ortho-relationship between the dimethylamino and nitro groups, may cause slight distortions from ideal planarity to minimize steric hindrance. In similar molecules like N,N-dimethyl-4-nitroaniline, the dimethylamino group has been shown to have a trigonal-pyramidal configuration and can be turned with respect to the ring plane. researchgate.net Theoretical calculations for m-nitrophenol have also been successfully correlated with experimental data from X-ray diffraction. mdpi.comresearch-nexus.net

Illustrative Optimized Geometrical Parameters (DFT/B3LYP) Note: The following data is illustrative, based on typical values for similar substituted benzene derivatives, as direct computational results for 3-(Dimethylamino)-4-nitrophenol were not found in the searched literature.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Lengths (Å) | C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.23 | |

| C-N (amino) | ~1.37 | |

| C-O (hydroxyl) | ~1.36 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| **Bond Angles (°) ** | O-N-O (nitro) | ~124 |

| C-C-N (nitro) | ~119 | |

| C-N-C (amino) | ~118 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

In 3-(Dimethylamino)-4-nitrophenol, the strong electron-donating dimethylamino group and the hydroxyl group are expected to raise the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, indicating a molecule prone to intramolecular charge transfer and high reactivity. For comparison, studies on p-nitrophenol have reported a HOMO-LUMO gap between 3.76 eV and 4.36 eV. imist.maresearchgate.net The presence of the potent dimethylamino group in the 3-position would likely decrease this gap further.

FMO Energy Comparison (Illustrative) Note: Values for 3-(Dimethylamino)-4-nitrophenol are estimated based on trends observed in related molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitrophenol imist.ma | -7.01 | -2.65 | 4.36 |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by localizing the molecular orbitals into Lewis-type structures (bonds and lone pairs) and non-Lewis elements (antibonding orbitals). numberanalytics.com This method is particularly useful for quantifying intramolecular charge transfer (ICT) by examining the delocalization of electron density from filled donor NBOs to empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates their significance.

For 3-(Dimethylamino)-4-nitrophenol, significant ICT is expected from the lone pairs of the nitrogen atom in the dimethylamino group and the oxygen of the hydroxyl group towards the antibonding orbitals of the nitro group and the aromatic ring. This delocalization stabilizes the molecule. NBO analyses on related molecules like 4-(Dimethylamino) Benzaldehyde have confirmed such hyper-conjugative interactions. nih.gov

Expected Key NBO Interactions and Stabilization Energies (E(2)) Note: These are illustrative examples of interactions expected for the title compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) of -N(CH₃)₂ | π* (C-C) aromatic | High |

| LP (O) of -OH | π* (C-C) aromatic | Moderate |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.

In an MEP map of 3-(Dimethylamino)-4-nitrophenol, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the hydroxyl group, making these the most likely sites for electrophilic attack. mdpi.comimist.ma

Positive Potential (Blue): Located around the hydrogen atoms of the methyl groups and the hydroxyl group, indicating regions susceptible to nucleophilic attack.

Neutral Potential (Green): Predominantly found over the carbon skeleton of the aromatic ring.

Studies on m-nitrophenol and p-nitrophenol have successfully used MEP maps to understand intermolecular interactions and reactive sites. mdpi.comimist.ma

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, especially DFT, are widely used to predict spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated, and the frequencies are often scaled by an empirical factor to improve agreement with experimental results. researchgate.net Similarly, electronic transitions (UV-Visible spectra) can be predicted using Time-Dependent DFT (TD-DFT), which helps in assigning absorption bands to specific electronic excitations, such as n→π* or π→π* transitions. nih.govmaterialsciencejournal.org

For 3-(Dimethylamino)-4-nitrophenol, TD-DFT calculations would likely predict strong absorption in the visible region due to the significant intramolecular charge transfer from the amino- and hydroxyl- donors to the nitro- acceptor. While specific experimental spectra for this compound were not found in the reviewed literature, theoretical predictions provide a powerful means to anticipate its spectroscopic signature. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions, especially in a solution or biological environment.

An MD simulation of 3-(Dimethylamino)-4-nitrophenol in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal:

Conformational Landscape: How the orientation of the functional groups changes over time.

Solvent Effects: The formation and dynamics of hydrogen bonds between the solute's hydroxyl and nitro groups and the solvent molecules. nih.gov

Intermolecular Interactions: How molecules of 3-(Dimethylamino)-4-nitrophenol might aggregate or interact with other solutes in a mixture.

This information is critical for understanding the compound's behavior in practical applications, such as in solution-phase reactions or as a ligand interacting with a biological target. Although specific MD studies on this molecule were not identified, the methodology is well-established for similar compounds.

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. While no dedicated QSAR or SPR models for 3-(Dimethylamino)-4-nitrophenol were found, the extensive research on other nitrophenol and nitroaniline derivatives offers a solid foundation for a comparative analysis.

QSAR models often correlate molecular descriptors with observed activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For nitroaromatic compounds, electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, are often crucial in defining their activity.

Research on various nitroaromatic compounds has demonstrated that their toxicity and mutagenicity can be predicted using QSAR models. These models often incorporate quantum chemical descriptors. For instance, the mutagenicity of nitroaromatic compounds has been linked to their molecular transportation, interactions with biomacromolecules, and nitroreduction processes.

A hypothetical QSAR study for a series of dimethylamino-nitrophenol isomers could involve the calculation of various molecular descriptors. The following table illustrates the types of descriptors that would be relevant in such a study.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity/Property |

| Electronic | HOMO Energy | Relates to the ability to donate electrons; higher energy often correlates with higher reactivity. |

| LUMO Energy | Relates to the ability to accept electrons; lower energy suggests greater ease of reduction of the nitro group. | |

| Dipole Moment | Influences solubility and interaction with polar biological targets. | |

| Steric | Molecular Volume | Affects how the molecule fits into active sites of enzymes or receptors. |

| Surface Area | Influences intermolecular interactions and transport properties. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, which is critical for membrane permeability. |

In the absence of specific data for 3-(Dimethylamino)-4-nitrophenol, we can look at its isomers. For example, the relative positions of the dimethylamino and nitro groups in 4-(Dimethylamino)-3-nitrophenol would lead to different electronic and steric environments, which would be reflected in their respective QSAR models. The intramolecular hydrogen bonding potential also differs significantly between isomers, affecting properties like acidity and solubility.

Theoretical Insights into Reactivity and Selectivity

The reactivity and selectivity of 3-(Dimethylamino)-4-nitrophenol are dictated by the electronic interplay between the electron-donating dimethylamino group, the electron-withdrawing nitro group, and the phenolic hydroxyl group. Density Functional Theory (DFT) is a common computational method used to investigate these aspects.

The dimethylamino group, being a strong electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic attack.

In 3-(Dimethylamino)-4-nitrophenol, the dimethylamino group is at position 3 and the nitro group is at position 4. The hydroxyl group at position 1 further influences the electronic distribution. The dimethylamino group will activate the ring, while the nitro group will deactivate it. The net effect on reactivity at different positions of the ring can be predicted by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbital Analysis:

HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO indicates the likely sites for electrophilic attack. For 3-(Dimethylamino)-4-nitrophenol, the HOMO is expected to be localized more on the benzene ring and the dimethylamino group, suggesting these are the primary sites for oxidation or reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO points to the probable sites for nucleophilic attack or reduction. In nitroaromatic compounds, the LUMO is typically centered on the nitro group, indicating that this group is the most likely site for reduction.

The following table outlines the expected reactivity at different sites based on theoretical principles.

| Molecular Site | Type of Reactivity | Influencing Factors |

| Nitro Group (-NO2) | Reduction | The strong electron-withdrawing nature makes it the primary site for reduction to a nitroso, hydroxylamino, or amino group. |

| Aromatic Ring | Electrophilic Substitution | The positions ortho and para to the strongly activating dimethylamino group (positions 2, 5) would be the most likely sites for electrophilic attack, though the deactivating effect of the nitro group would reduce the overall reactivity. |

| Nucleophilic Aromatic Substitution | The presence of the strong electron-withdrawing nitro group could make the carbon atom to which it is attached (position 4) susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group under certain conditions. | |

| Hydroxyl Group (-OH) | Acidity/Deprotonation | The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group. |

| Dimethylamino Group (-N(CH3)2) | Basicity/Protonation | The lone pair on the nitrogen atom makes this group basic and a site for protonation. |

The selectivity of reactions involving 3-(Dimethylamino)-4-nitrophenol would be a balance of these electronic effects. For example, in a reaction with an electrophile, substitution would be directed by the powerful dimethylamino group to positions 2 and 5. The steric hindrance from the adjacent nitro group and the dimethylamino group itself would also play a significant role in determining the final product distribution.

Reaction Mechanisms and Chemical Reactivity Studies of 3 Dimethylamino 4 Nitrophenol

Mechanistic Pathways of Reduction and Oxidation Reactions

The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the phenol (B47542) ring suggests a rich and varied reactivity, particularly in redox reactions.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic chemistry and is the most anticipated reaction for 3-(Dimethylamino)-4-nitrophenol under reducing conditions. This process is a six-electron reduction that typically proceeds through several intermediate species. nih.gov

The generally accepted mechanism for the reduction of aromatic nitro compounds involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the final amine product. nih.govorientjchem.org This can occur through a radical mechanism or by a series of two-electron transfer steps. nih.gov

General Reduction Pathway of Aromatic Nitro Compounds:

| Step | Intermediate Compound |

| 1 | Nitro Compound (Ar-NO₂) |

| 2 | Nitroso Compound (Ar-N=O) |

| 3 | Hydroxylamine (Ar-NHOH) |

| 4 | Amino Compound (Ar-NH₂) |

This table illustrates the general sequence of intermediates in the reduction of an aromatic nitro group.

A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) and metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comwikipedia.org The choice of reagent can be crucial, especially when other reducible functional groups are present. For instance, tin(II) chloride is known for its chemoselectivity in reducing nitro groups without affecting other substituents.

The phenolic moiety of 3-(Dimethylamino)-4-nitrophenol is susceptible to oxidation. The oxidation of phenols can lead to the formation of quinone or semiquinone structures, which are highly reactive intermediates. nih.govnih.gov The presence of the electron-donating hydroxyl and dimethylamino groups would facilitate the oxidation of the aromatic ring.

The oxidation process can be initiated by various oxidizing agents or by electrochemical methods. nih.gov It often proceeds through a one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized and can undergo further oxidation or dimerization. A two-electron oxidation of the parent phenol, or more specifically the corresponding catechol formed by hydroxylation, leads to the formation of an ortho-quinone. nih.gov For instance, the enzymatic degradation of the related compound 3-methyl-4-nitrophenol (B363926) proceeds through the formation of methyl-1,4-benzoquinone. While this is a para-quinone, it demonstrates the feasibility of quinone formation from substituted nitrophenols.

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving 3-(Dimethylamino)-4-nitrophenol are not extensively available in the public domain. However, the kinetics of the reduction of substituted nitroaromatics have been widely studied, particularly for 4-nitrophenol (B140041), which serves as a common model reaction to evaluate catalytic activity. bohrium.comoiccpress.comnih.gov

These studies often reveal pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent (like NaBH₄) is in large excess. bohrium.com The apparent rate constant (k_app) is influenced by factors such as temperature, catalyst loading, and the concentrations of both the substrate and the reducing agent. bohrium.commdpi.com For catalytic reactions on solid surfaces, the Langmuir-Hinshelwood model is frequently used to describe the reaction kinetics, which considers the adsorption of both reactants onto the catalyst surface as a key step. bohrium.com

The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups generally accelerate the reduction of the nitro group, while electron-donating groups may slow it down. orientjchem.org In 3-(Dimethylamino)-4-nitrophenol, the powerful electron-donating dimethylamino group at the meta position relative to the nitro group would increase the electron density at the nitro group, potentially affecting its reduction rate compared to unsubstituted nitrophenol.

Thermodynamic Parameters for the Catalytic Reduction of 4-Nitrophenol (as a Model)

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | Varies with catalyst | e.g., Pd nanoparticles | bohrium.com |

| Enthalpy of Activation (ΔH‡) | Varies with catalyst | e.g., Pd nanoparticles | bohrium.com |

| Entropy of Activation (ΔS‡) | Varies with catalyst | e.g., Pd nanoparticles | bohrium.com |

This table presents the types of thermodynamic parameters that are typically determined for the reduction of nitrophenols, using 4-nitrophenol as a well-studied example. Specific values depend heavily on the catalytic system used.

Catalytic Transformations Involving 3-(Dimethylamino)-4-nitrophenol

Catalysis is central to the chemical transformations of nitrophenols, offering efficient and selective pathways for their conversion.

Both homogeneous and heterogeneous catalysts can be employed for the reduction of nitrophenols.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. While effective, the separation of the catalyst from the reaction products can be challenging.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is often preferred in industrial applications due to the ease of catalyst recovery and recycling. researchgate.net

The catalytic reduction of nitrophenols is a surface-mediated process in heterogeneous catalysis. The mechanism generally involves the adsorption of both the nitrophenolate ions and the hydride donor (e.g., BH₄⁻ from NaBH₄) onto the surface of the catalyst. bohrium.com The transfer of electrons and hydrogen atoms on the surface then leads to the reduction of the nitro group.

In recent years, nanomaterials have emerged as highly efficient catalysts for the reduction of nitrophenols. oiccpress.comnih.govnih.gov Their high surface-area-to-volume ratio provides a large number of active sites for the reaction to occur. nih.gov

Metal nanoparticles, particularly those of noble metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), have demonstrated exceptional catalytic activity. researchgate.net These nanoparticles are often synthesized through "green" methods and supported on various materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or magnetic particles (Fe₃O₄) to enhance stability and facilitate recovery. mdpi.comresearchgate.netnih.gov

The catalytic activity is influenced by several factors, including:

Particle size and shape: Smaller nanoparticles generally exhibit higher catalytic activity due to a larger surface area. nih.gov

Composition: The type of metal used affects the catalytic efficiency, with gold and palladium often showing high activity. researchgate.net

Support material: The support can influence the dispersion and stability of the nanoparticles.

Surface ligands/stabilizers: Molecules used to stabilize the nanoparticles can affect reactant access to the catalytic surface.

For instance, studies on 4-nitrophenol have shown that the catalytic rate can be significantly enhanced by using polymer-stabilized palladium nanoparticles, which create a positive surface charge that attracts the negatively charged nitrophenolate and borohydride (B1222165) ions. While not specifically tested on 3-(Dimethylamino)-4-nitrophenol, these principles of nanocatalysis are broadly applicable and suggest that similar catalytic systems would be effective for its transformations.

Photochemical and Radiolytic Degradation Mechanisms

A thorough investigation into the photochemical and radiolytic degradation of 3-(Dimethylamino)-4-nitrophenol would be necessary to populate the following crucial areas of study:

Photochemical Degradation: This would involve subjecting aqueous solutions of the compound to controlled UV or simulated solar radiation. Key research questions would include:

What are the primary photoproducts formed?

Does the dimethylamino group undergo transformation, such as demethylation or oxidation?

What is the quantum yield of the degradation process?

How do factors such as pH and the presence of photosensitizers influence the degradation rate and mechanism?

Radiolytic Degradation: This area of study would utilize ionizing radiation, such as gamma rays or electron beams, to induce degradation. Essential research objectives would be:

To identify the reactive species responsible for the degradation (e.g., hydroxyl radicals, hydrated electrons).

To elucidate the reaction pathways leading to the decomposition of the parent molecule.

To determine the G-value (number of molecules transformed per 100 eV of absorbed energy) for the degradation.

To characterize the final, stable end-products of the radiolysis process.

Without dedicated experimental studies on 3-(Dimethylamino)-4-nitrophenol, any discussion on its photochemical and radiolytic degradation would be purely speculative. Future research is required to fill this knowledge void and provide the detailed, scientifically accurate information necessary for a complete profile of this compound.

Environmental Chemistry and Degradation Pathways of 3 Dimethylamino 4 Nitrophenol

Environmental Occurrence and Distribution

Abiotic Degradation Mechanisms

Photolysis and Photocatalytic Degradation

Specific experimental data on the direct photolysis or photocatalytic degradation rates and pathways for 3-(Dimethylamino)-4-nitrophenol are not available in the scientific literature. Research on related nitrophenol compounds demonstrates that the nitro and amino functional groups on the aromatic ring influence photoreactivity, but direct extrapolation to 3-(Dimethylamino)-4-nitrophenol is not possible without dedicated studies.

Hydrolytic Stability and Transformation

Information regarding the hydrolytic stability of 3-(Dimethylamino)-4-nitrophenol under various environmental pH conditions is not documented in the available literature. Consequently, its potential for hydrolysis-driven transformation and the resulting products are unknown.

Biotic Degradation Mechanisms (Biodegradation)

Microbial Degradation Pathways and Intermediates

There is no specific information available in scientific literature detailing the microbial degradation pathways or metabolic intermediates for 3-(Dimethylamino)-4-nitrophenol. While biodegradation pathways for other nitrophenols have been established, the presence of the dimethylamino group at the meta position relative to the hydroxyl group likely influences its susceptibility and route of microbial degradation, which remains uninvestigated.

Role of Specific Microbial Strains in Degradation

No microbial strains have been isolated or identified in the scientific literature for their ability to degrade 3-(Dimethylamino)-4-nitrophenol. Research on related compounds, such as 3-methyl-4-nitrophenol (B363926), has identified specific bacteria like Burkholderia sp. capable of its degradation, but similar studies for 3-(Dimethylamino)-4-nitrophenol have not been published.

Fate and Transport in Environmental Matrices (Water, Soil, Air)

The environmental distribution of 3-(Dimethylamino)-4-nitrophenol is governed by a series of physical and chemical processes that dictate its persistence and mobility in water, soil, and air.

Water: Once introduced into aquatic systems, the fate of nitrophenolic compounds is influenced by factors such as water solubility, photolysis, and biodegradation. cdc.gov Nitrophenols, in general, are soluble in water, which facilitates their transport in surface and groundwater. nih.gov

Photolysis: In near-surface waters where sunlight can penetrate, photolysis is a significant degradation pathway for nitrophenols. The estimated half-life of related nitrophenols in freshwater ranges from one to eight days, while in seawater, it can be significantly longer, ranging from 13 to 139 days. cdc.gov

Biodegradation: Microbial degradation is another crucial process for the removal of nitrophenols from water. cdc.gov However, some nitrophenols can be resistant to degradation by natural microbial communities. The biodegradability of these compounds can be highly variable and depends on the specific compound and the microbial populations present. nih.gov

Soil: In the soil environment, the fate of nitrophenolic compounds is largely determined by adsorption and biodegradation processes.

Adsorption: The mobility of organic pollutants in soil is influenced by their adsorption to soil particles. epa.gov The organic carbon content of the soil is a key factor in the retention of these compounds. epa.gov The dimethylamino group in 3-(Dimethylamino)-4-nitrophenol may influence its adsorption characteristics.

Biodegradation: Biodegradation is considered the most critical process for the removal of nitrophenols from soil. cdc.gov The half-life of 4-nitrophenol (B140041) in topsoil under aerobic conditions is estimated to be about one to three days, while under anaerobic conditions, it is approximately 14 days. In subsoils, these degradation processes are considerably slower. cdc.gov

Air: Nitrophenolic compounds can be released into the atmosphere from industrial sources and vehicle exhaust. cdc.gov They can also be formed in the atmosphere through photochemical reactions of other pollutants. cdc.gov

Atmospheric Transport and Deposition: In the atmosphere, nitrophenols can undergo transport and are removed through processes like photolysis, gravitational settling, and wet deposition (rain and snow). cdc.gov The atmospheric half-lives of these compounds are estimated to be between 3 and 18 days. cdc.gov Due to their water solubility, they can be transported from the air to surface waters and soil through wet deposition. cdc.gov

Table 1: Estimated Environmental Half-Life of Structurally Similar Nitrophenols

| Environmental Matrix | Compound | Half-Life | Conditions |

| Air | Nitrophenols | 3–18 days | - |

| Freshwater | Nitrophenols | 1–8 days | Photolysis |

| Seawater | Nitrophenols | 13–139 days | Photolysis |

| Topsoil | 4-Nitrophenol | 1–3 days | Aerobic Biodegradation |

| Topsoil | 4-Nitrophenol | ~14 days | Anaerobic Biodegradation |

| Subsoil | 4-Nitrophenol | ~40 days | Aerobic Biodegradation |

| Soil | 2-Nitrophenol | ~12 days | Aerobic Biodegradation |

This table presents generalized data for nitrophenols as specific data for 3-(Dimethylamino)-4-nitrophenol is not available.

Strategies for Environmental Remediation and Treatment

Due to their potential toxicity, the removal of nitrophenolic compounds from contaminated environments is crucial. Several remediation strategies have been developed for this class of pollutants.

Biodegradation: Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. This is a key strategy for soil and water contaminated with nitrophenols. nih.gov

Bacterial Degradation: Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and energy. For instance, a consortium of Pseudomonas sp., Cupriavidus necator, and Alcaligenes sp. has been shown to effectively remediate soil contaminated with three nitrophenol isomers. nih.gov The degradation of 3-methyl-4-nitrophenol by Ralstonia sp. and Burkholderia sp. has also been studied, with catechol identified as a major intermediate in the degradation pathway. nih.govfrontiersin.org

Degradation Pathways: The biodegradation of nitrophenols can proceed through different pathways. For example, the degradation of p-nitrophenol can occur via the hydroquinone or the hydroxyquinol pathway, leading to the formation of maleylacetate. frontiersin.org Under anaerobic conditions, the nitro group of 3-nitrophenol (B1666305) can be reduced to form a hydroxylamino derivative, which is then converted to aminohydroquinone or 4-aminocatechol. ethz.ch

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalysis: This process involves the use of a semiconductor catalyst (like titanium dioxide, TiO2) and a light source to generate hydroxyl radicals. Photocatalytic degradation has been shown to be effective for the removal of 4-nitrophenol. researchgate.net The efficiency of this process can be enhanced by the addition of oxidants like hydrogen peroxide (H2O2). researchgate.net The use of cadmium sulphide nanoparticles as a photocatalyst in the presence of H2O2 has also been demonstrated for the degradation of 4-nitrophenol. nih.gov

Chemical Reduction: Chemical reduction is another approach to transform nitrophenols into less toxic compounds.

Catalytic Reduction: The reduction of 4-nitrophenol to the less toxic 4-aminophenol (B1666318) is a well-studied process. mdpi.com This reaction is often catalyzed by metallic nanoparticles, such as silver nanoparticles stabilized by ionic liquids, which have shown high conversion rates. nih.gov

Physical Methods: Physical methods are also employed for the removal of nitrophenolic compounds from water.

Adsorption: This technique involves the use of adsorbent materials to bind and remove pollutants. While not a degradation method, it is an effective removal strategy.

Membrane Filtration: Nanofiltration membranes have been successfully used to remove 4-nitrophenol from aqueous solutions, with removal efficiencies reaching up to 99% under optimal conditions. nih.gov

Table 2: Overview of Remediation Strategies for Nitrophenolic Compounds

| Remediation Strategy | Description | Target Compounds | Key Findings |

| Biodegradation | Use of microorganisms to break down contaminants. | Nitrophenol isomers, 3-methyl-4-nitrophenol | Complete removal in soil within 2-16 days using a bacterial consortium. nih.gov |

| Photocatalysis (AOP) | Degradation using a photocatalyst (e.g., TiO2) and UV light. | 4-Nitrophenol | Pseudo first-order kinetics, enhanced by the presence of H2O2. researchgate.net |

| Chemical Reduction | Conversion to less toxic compounds (e.g., aminophenols) using a catalyst. | 4-Nitrophenol | 100% conversion to 4-aminophenol within 6 minutes using stabilized silver nanoparticles. nih.gov |

| Nanofiltration | Physical separation using semi-permeable membranes. | 4-Nitrophenol | ~99% removal efficiency achieved. nih.gov |

This table summarizes findings for various nitrophenolic compounds as proxies for 3-(Dimethylamino)-4-nitrophenol.

Investigation of Derivatives and Analogues of 3 Dimethylamino 4 Nitrophenol

Design and Synthesis of Structurally Modified Analogues

The structural framework of 3-(Dimethylamino)-4-nitrophenol offers multiple sites for modification, allowing for the systematic alteration of its physicochemical properties. The primary areas for synthetic modification include the dimethylamino group, the phenolic ring, and the nitro group.

Variations in the Dimethylamino Moiety

Modifications to the dimethylamino group can influence the electronic and steric characteristics of the molecule. While specific examples for the direct modification of the dimethylamino group on 3-(Dimethylamino)-4-nitrophenol are not extensively documented in readily available literature, general synthetic strategies for altering N,N-dialkylamino groups on aromatic rings are well-established. These can include:

Dealkylation followed by re-alkylation: This two-step process would involve the removal of one or both methyl groups, followed by the introduction of different alkyl or aryl substituents. This allows for the synthesis of a diverse range of analogues with varying steric bulk and electronic-donating capabilities.

Oxidative N-dealkylation: This method can be used to generate the corresponding N-methylamino or amino derivatives, which can then be further functionalized.

Synthesis from alternative precursors: Analogues with different N-substituents can be synthesized starting from 3-amino-4-nitrophenol (B174573) and performing N-alkylation with various alkyl halides.